Tert-butyl 2-(4-cyanophenoxy)propanoate
CAS No.: 1461709-09-0
Cat. No.: VC2945093
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1461709-09-0 |
---|---|
Molecular Formula | C14H17NO3 |
Molecular Weight | 247.29 g/mol |
IUPAC Name | tert-butyl 2-(4-cyanophenoxy)propanoate |
Standard InChI | InChI=1S/C14H17NO3/c1-10(13(16)18-14(2,3)4)17-12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3 |
Standard InChI Key | SLTDWQQYIYFZLF-UHFFFAOYSA-N |
SMILES | CC(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)C#N |
Canonical SMILES | CC(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)C#N |
Introduction
Chemical Identity and Structure
Tert-butyl 2-(4-cyanophenoxy)propanoate is identified by CAS No. 1461709-09-0 . The compound belongs to the chemical class of propanoate esters, specifically a tert-butyl ester containing a 4-cyanophenoxy substituent at the 2-position of the propanoate backbone. The molecular structure consists of a central propanoate chain with a tert-butyl group at one end forming the ester linkage, and a 4-cyanophenoxy group attached to the middle carbon (C2) of the propanoate chain. This arrangement creates a chiral center at the C2 position, meaning the compound can exist as enantiomers if synthesized without stereocontrol. The cyano group (-CN) on the para position of the phenoxy ring introduces electronegativity and potential for further reactions, while the tert-butyl ester group provides steric bulk and potential for selective deprotection.
Physical Properties
While specific experimental data for this compound is limited in the provided sources, its physical properties can be inferred based on its structural characteristics. As a tert-butyl ester containing a cyanophenoxy group, this compound is likely a colorless to pale yellow liquid or solid at room temperature. The presence of both polar groups (cyano and ester) and nonpolar moieties (tert-butyl and phenyl) suggests moderate solubility in organic solvents such as ethyl acetate, dichloromethane, and acetonitrile, with limited solubility in water. The compound likely has a relatively high boiling point due to its molecular weight and the presence of intermolecular forces including dipole-dipole interactions and potential hydrogen bonding with solvent molecules.
Structural Analogs
Several structural analogs of this compound appear in the chemical literature, including tert-butyl 2-(4-hydroxyphenyl)acetate and tert-butyl 3-(4-hydroxyphenyl)propanoate . These related compounds differ in their substitution patterns but share the core tert-butyl ester motif that is central to their chemical properties and applications. The presence of these analogs in published research suggests potential synthetic pathways and applications that may be relevant to tert-butyl 2-(4-cyanophenoxy)propanoate, particularly in pharmaceutical and materials science contexts.
Synthetic Approaches
Related Synthetic Procedures
The literature contains examples of related synthetic procedures that may be adaptable to this specific compound. For instance, the synthesis of tert-butyl 2-(4-hydroxyphenyl)acetate involves standard esterification protocols, yielding a white solid with 28% yield . Similar procedures with appropriate modifications could potentially be applied to the synthesis of tert-butyl 2-(4-cyanophenoxy)propanoate. The synthetic challenges would include controlling the stereochemistry at the C2 position if a specific enantiomer is desired, and optimizing the reaction conditions to maximize yield and purity.
Spectroscopic Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary method for characterizing tert-butyl 2-(4-cyanophenoxy)propanoate. Based on related compounds, the expected 1H NMR spectrum would likely show characteristic signals for the tert-butyl group as a singlet integrating for 9 protons in the region of δ 1.4-1.5 ppm. The methyl group at the C2 position would appear as a doublet around δ 1.5-1.6 ppm, while the methine proton would show as a quartet at approximately δ 4.5-4.7 ppm. The aromatic protons would display as two doublets in the region of δ 7.0-7.6 ppm, with the protons ortho to the cyano group appearing more downfield due to the electron-withdrawing effect of the -CN group.
Infrared Spectroscopy
The infrared (IR) spectrum of this compound would show several characteristic absorption bands. The nitrile (-CN) group would exhibit a strong, sharp absorption band at approximately 2220-2240 cm-1. The ester carbonyl (C=O) stretching vibration would appear as a strong band at around 1720-1740 cm-1. The C-O-C ether linkage would show absorptions in the region of 1200-1250 cm-1. Additional bands would correspond to aromatic C=C stretching vibrations (1600-1450 cm-1) and C-H stretching for both aromatic and aliphatic portions of the molecule.
Chemical Properties and Reactivity
Hydrolysis and Esterification
As a tert-butyl ester, tert-butyl 2-(4-cyanophenoxy)propanoate is susceptible to acid-catalyzed hydrolysis, particularly under mild conditions that can selectively cleave the tert-butyl group while preserving other functional groups. This property makes it valuable as a protected carboxylic acid in multistep syntheses. The tert-butyl group can be removed using trifluoroacetic acid (TFA) or similar acids to generate the free carboxylic acid. Conversely, the compound itself can be synthesized through esterification of the corresponding carboxylic acid with tert-butanol under appropriate conditions, though this approach may be less efficient than other synthetic routes.
Cyano Group Transformations
The cyano group presents opportunities for further chemical transformations. It can be hydrolyzed to a carboxylic acid or reduced to an amine or aldehyde depending on the conditions employed. These transformations expand the potential utility of tert-butyl 2-(4-cyanophenoxy)propanoate as a building block in organic synthesis. The cyano group can also participate in cycloaddition reactions or serve as a directing group for certain metal-catalyzed transformations, further enhancing the compound's synthetic versatility.
Applications and Significance
Pharmaceutical Applications
Compounds containing the cyano and tert-butyl ester functionalities often serve as intermediates in pharmaceutical synthesis. The structural features of tert-butyl 2-(4-cyanophenoxy)propanoate suggest potential applications in the synthesis of drug candidates, particularly those targeting biological systems where aromatic ethers play a role. The presence of the compound in chemical databases and catalogs indicates its relevance to medicinal chemistry and drug discovery efforts. Similar compounds have been investigated for antimicrobial properties, suggesting a possible research direction for this compound as well .
Materials Science Applications
Beyond pharmaceutical applications, compounds with cyano groups have found uses in materials science, particularly in liquid crystal technology and polymer chemistry. The rigid aromatic core of tert-butyl 2-(4-cyanophenoxy)propanoate, combined with its polar cyano group, could make it interesting for exploration in these fields. The thermal and optical properties of such compounds often lead to applications in electronic displays and specialty polymers with unique physical characteristics.
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